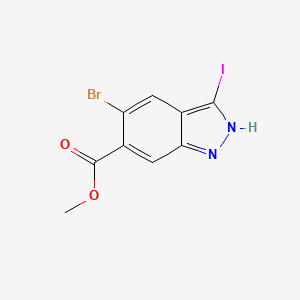
5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester
Overview
Description
5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester (BIMCE) is a novel compound with a wide range of applications in scientific research. It is a derivative of indazole, a heterocyclic aromatic organic compound, and is the most widely used in the research community. BIMCE has been used in various fields, such as drug design, material science, and biochemistry.
Scientific Research Applications
5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester has been used in a variety of scientific research applications. It has been used as a ligand in catalysis, as a substrate for enzyme-catalyzed reactions, and as a building block for drug design. It has also been used to study the effects of indazole derivatives on protein-protein interactions, and as a model compound for the study of enzyme inhibition.
Mechanism Of Action
The mechanism of action of 5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester is not yet fully understood. It is believed that the compound binds to the active site of an enzyme, inhibiting its activity. In addition, it is thought that the compound may interact with other proteins, such as receptors, to modulate their activity.
Biochemical And Physiological Effects
5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, it has been shown to modulate the activity of receptors, such as the serotonin receptor. It has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of solvents. In addition, it is not toxic and has a low environmental impact. However, it has several limitations. For example, it is not soluble in water, and it can be difficult to purify.
Future Directions
Future research on 5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester could focus on further elucidating its mechanism of action and exploring its potential applications in drug design and material science. In addition, further research could be done to investigate its effects on other enzymes and receptors, as well as its potential therapeutic applications. Finally, research could be done to develop more efficient and cost-effective methods of synthesizing 5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester.
properties
IUPAC Name |
methyl 5-bromo-3-iodo-2H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrIN2O2/c1-15-9(14)4-3-7-5(2-6(4)10)8(11)13-12-7/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYLEIDHXJPBMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NNC(=C2C=C1Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-iodo-1H-indazole-6-carboxylic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)
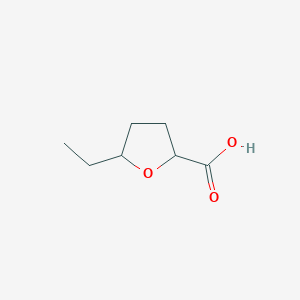
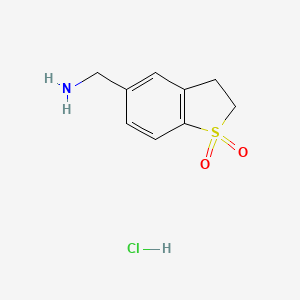
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)
![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)
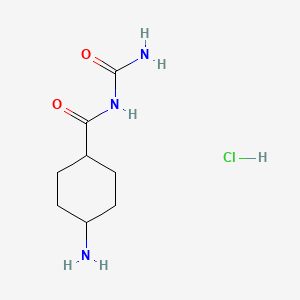
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)
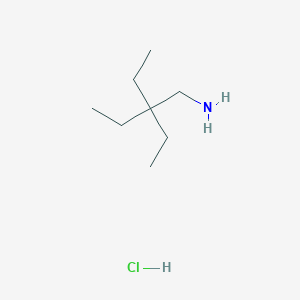
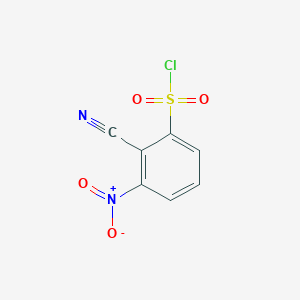
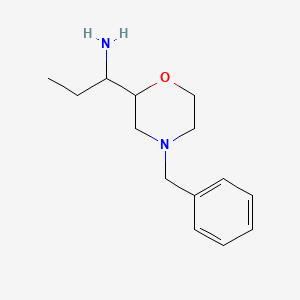
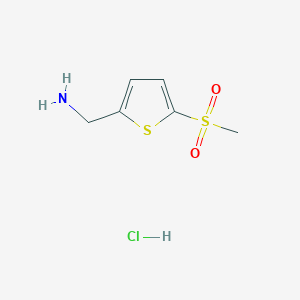
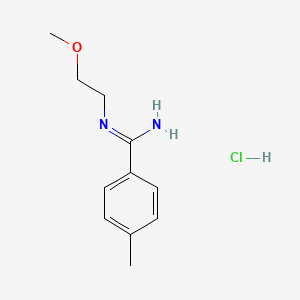
![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)